N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazol-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide can be compared with other benzothiazole derivatives such as:
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also exhibits significant biological activities and is used in similar research applications.
BLZ945: Another benzothiazole derivative known for its potential in cancer research.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research .
Properties
IUPAC Name |
N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRZQSBFQKNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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